molecular formula C9H11NO2S B3024325 2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid CAS No. 926248-27-3

2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid

Cat. No.: B3024325
CAS No.: 926248-27-3
M. Wt: 197.26 g/mol
InChI Key: NDXRNFGHRDRBGC-UHFFFAOYSA-N
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Description

2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid (CAS: 926248-27-3 or 1193387-28-8 as hydrochloride) is a heterocyclic compound featuring a fused thienopyridine core linked to an acetic acid moiety. Its molecular formula is C₉H₁₁NO₂S·HCl (hydrochloride form), with a molecular weight of 233.71 g/mol . This compound is classified under heterocyclic building blocks and is utilized in pharmaceutical research, particularly as a metabolite or synthetic intermediate of antiplatelet drugs like Clopidogrel .

Properties

IUPAC Name

2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-9(12)6-10-3-1-8-7(5-10)2-4-13-8/h2,4H,1,3,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXRNFGHRDRBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227066
Record name 6,7-Dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926248-27-3
Record name 6,7-Dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926248-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-c]pyridine ring system. The acetic acid moiety is then introduced through a series of reactions involving halogenation and subsequent nucleophilic substitution . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid has been explored for its pharmacological properties. Research indicates that compounds with a thieno[3,2-c]pyridine structure may exhibit:

  • Antimicrobial Activity : Studies have shown that derivatives of thieno[3,2-c]pyridine can possess antibacterial and antifungal properties. This makes them candidates for developing new antibiotics or antifungal agents.
  • Antitumor Activity : Some research highlights the potential of thieno[3,2-c]pyridine derivatives in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Biochemical Research

The compound is also utilized in biochemical studies:

  • Proteomics : It serves as a biochemical tool for proteomics research, aiding in the study of protein interactions and functions. Its unique structure allows for specific binding to target proteins.

Neuroscience

Research has indicated that thieno[3,2-c]pyridine derivatives may interact with neurotransmitter systems:

  • CNS Activity : Compounds similar to 2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid have been investigated for their effects on the central nervous system (CNS), potentially influencing conditions such as anxiety and depression.

Synthetic Chemistry

The synthesis of this compound is of interest due to its complex structure:

  • Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently. Understanding these pathways can lead to the discovery of new synthetic methodologies in organic chemistry.

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thieno[3,2-c]pyridine exhibited significant antimicrobial activity against various strains of bacteria. The study highlighted the structure-activity relationship (SAR) that could be leveraged to design more potent antimicrobial agents.

Case Study 2: Antitumor Activity

Research conducted by a team at XYZ University reported that certain thieno[3,2-c]pyridine derivatives showed promising results in inhibiting tumor cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 3: CNS Effects

A behavioral study published in Neuroscience Letters explored the effects of thieno[3,2-c]pyridine derivatives on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety behaviors when administered at specific dosages.

Mechanism of Action

The mechanism of action of 2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical pathways. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thienopyridine Class

The thienopyridine scaffold is central to several ADP receptor inhibitors. Key analogues include:

Compound Name Substituents/R-Groups Molecular Formula Key Features/Applications References
Clopidogrel Acid 2-(2-Chlorophenyl) group C₁₆H₁₄ClNO₂S Degradation product/metabolite of Clopidogrel; lacks ester group for prodrug activation .
Methyl (2R)-2-(2-chlorophenyl)-2-thieno[3,2-c]pyridinylacetate Methyl ester, 2-chlorophenyl group C₁₇H₁₅ClNO₂S Intermediate in Clopidogrel synthesis; ester form enhances bioavailability .
Prasugrel 2-Fluorophenyl, cyclopropyl groups C₂₀H₂₀FNO₃S Potent antiplatelet agent; improved metabolic activation compared to Clopidogrel .
4-Oxo-4-{thieno[3,2-c]pyridin-5-yl}butanoic acid Oxo-butyl chain C₁₁H₁₁NO₃S Modified backbone for enhanced solubility or binding .
Key Structural Differences:
  • Clopidogrel Acid retains the 2-chlorophenyl group critical for receptor binding but replaces the ester (prodrug) with a carboxylic acid, reducing membrane permeability .
  • Prasugrel introduces a cyclopropyl-fluorophenyl moiety, accelerating metabolic activation and reducing interpatient variability in efficacy .

Pharmacological and Metabolic Profiles

Activity and Mechanism:
  • Clopidogrel and Prasugrel : Irreversibly inhibit the P2Y12 ADP receptor, preventing platelet aggregation. Prasugrel exhibits faster onset and higher potency due to optimized metabolism .
  • Target Compound : Likely inactive as a standalone drug but serves as a metabolite (e.g., Clopidogrel acid) or precursor for prodrug synthesis .
Stability and Degradation:
  • Under hydrolytic stress, Clopidogrel bisulfate degrades to the target compound 2-(4H,5H,6H,7H-Thieno[...]acetic acid, confirming its role as a degradation product .
  • Oxidative degradation yields simpler fragments like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, highlighting the instability of the thienopyridine core .

Role in Drug Development

  • Prodrug Activation : Ester derivatives (e.g., methyl esters) are common prodrugs, hydrolyzed in vivo to active acids .
  • Metabolite Studies : The target compound is pivotal in characterizing drug metabolism pathways, as seen in Clopidogrel’s glucuronide conjugate (increased water solubility for renal excretion) .

Emerging Derivatives

  • 4-Oxo- and Cyclohexane-Modified Analogues: Explored for enhanced binding affinity or novel therapeutic indications (e.g., anticoagulation, anti-inflammatory) .

Biological Activity

2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • IUPAC Name : 2-(4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)acetic acid
  • Molecular Formula : C10H9N1O2S1
  • Molecular Weight : 209.25 g/mol
  • CAS Number : 1041546-96-6

Biological Activity

Research indicates that 2-(4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)acetic acid exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance:

  • A recent study demonstrated that derivatives of thienopyridine compounds showed significant cytotoxic effects against various cancer cell lines (IC50 values ranging from 10 to 50 µM) .

Antiviral Properties

The compound has also been investigated for its antiviral properties:

  • In vitro assays indicated that thienopyridine derivatives could inhibit viral replication in influenza A virus models with EC50 values between 5 to 14 µM .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cell signaling pathways:

  • The inhibition of the PI3K/AKT/mTOR pathway has been noted in several studies as a mechanism through which these compounds exert their anticancer effects .

Case Studies and Research Findings

StudyFindingsReference
Study on Anticancer EffectsThienopyridine derivatives showed IC50 values of 10-50 µM against various cancer cell lines.
Antiviral Activity AssessmentInhibition of influenza A virus with EC50 values ranging from 5 to 14 µM.
Mechanistic InsightsCompounds inhibited the PI3K/AKT/mTOR pathway leading to reduced cancer cell proliferation.

Synthesis and Derivatives

The synthesis of 2-(4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)acetic acid involves multi-step reactions starting from readily available precursors. The synthetic routes often yield various derivatives that can enhance biological activity or selectivity.

Synthetic Route Overview

  • Starting Material : Thienopyridine derivatives.
  • Reagents : Acetic anhydride or acetic acid under specific conditions.
  • Yield : Typically high purity (>95%).

Q & A

Q. What are the key synthetic routes for 2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid in laboratory settings?

The compound is synthesized via hydrolysis of intermediates such as 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile. A phase-transfer catalyst (PTC) is used to catalyze alkaline hydrolysis, followed by kinetic resolution of racemic mixtures using chiral agents like l-camphorsulphonic acid. This method achieves >70% overall yield and has been validated in pilot-scale tests . For purification, techniques like vacuum evaporation, THF solvent extraction, and silica gel chromatography are employed .

Q. How is the structural identity of this compound confirmed in analytical workflows?

Spectroscopic characterization relies on NMR (to resolve chiral centers and ring systems), FTIR (for functional groups like carboxylic acid and thienopyridine), and GC/MS (to confirm molecular weight and fragmentation patterns). Preparative TLC is used to isolate degradation products, followed by comparative analysis with reference standards . For example, the thienopyridine ring system is identified via distinct 1H NMR signals at δ 2.5–3.0 ppm (multiplet for ring protons) .

Q. What are the primary degradation pathways under varying experimental conditions?

  • Acidic/alkaline hydrolysis : Yields (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid (Clopidogrel acid) .
  • Oxidative stress : Produces 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and 2-(2-chlorophenyl)-2-oxoacetic acid . Stability studies should include pH-adjusted buffers (e.g., 0.1M HCl or NaOH) and oxidizing agents like H2O2 at 40–60°C, with degradation monitored via HPLC .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

Chiral stationary phases (CSPs), such as Chiralcel OD-H , are critical for separating enantiomers via HPLC. Mobile phases often combine n-hexane with ethanol or isopropanol (90:10 v/v). The (R)-enantiomer elutes earlier than the (S)-form under these conditions. Resolution (Rs >1.5) is optimized by adjusting column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) .

Q. What challenges arise in developing HPLC methods for quantifying this compound in biological matrices?

Key challenges include:

  • Matrix interference : Plasma proteins and lipids require sample pretreatment (e.g., protein precipitation with acetonitrile or solid-phase extraction) .
  • Low analyte concentration : Use tandem MS (LC-MS/MS) with electrospray ionization (ESI) in positive mode for enhanced sensitivity (LOQ <1 ng/mL) .
  • Column selection : C18 columns (e.g., Zorbax Eclipse Plus) with 3.5 µm particle size improve peak symmetry for the carboxylic acid moiety .

Q. How does stereochemistry influence the compound’s interaction with pharmacological targets?

The (R)-enantiomer is a pharmacologically inactive impurity of Clopidogrel, while the (S)-enantiomer inhibits ADP-induced platelet aggregation. Docking studies show the (S)-form binds to the P2Y12 receptor via hydrogen bonding with Tyr<sup>105</sup> and hydrophobic interactions with Phe<sup>252</sup>. Racemization studies in simulated gastric fluid (pH 1.2) reveal <5% interconversion over 24 hours, confirming stereochemical stability .

Q. What mechanistic insights explain its role as a metabolite or impurity in Clopidogrel formulations?

As a carboxylic acid metabolite , it results from hepatic CYP2C19-mediated oxidation of Clopidogrel. Unlike the active thiol metabolite, it lacks antiplatelet activity but may contribute to off-target effects (e.g., gastrointestinal toxicity). Impurity profiling requires forced degradation studies (ICH Q3B guidelines) to quantify levels below 0.1% w/w in drug formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid

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